molecular formula C8H14O2 B081880 Methyl 3-ethylpent-2-enoate CAS No. 13979-17-4

Methyl 3-ethylpent-2-enoate

Cat. No. B081880
CAS RN: 13979-17-4
M. Wt: 142.2 g/mol
InChI Key: KHCHUBDYIXGFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-ethylpent-2-enoate is an organic compound that belongs to the family of esters. It is commonly used in the fragrance and flavor industry due to its fruity and floral aroma. However, recent scientific research has shown that this compound has potential applications in various fields, including pharmaceuticals, agriculture, and biotechnology.

Mechanism Of Action

The mechanism of action of methyl 3-ethylpent-2-enoate is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of enzymes and the modulation of gene expression.

Biochemical And Physiological Effects

Methyl 3-ethylpent-2-enoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages And Limitations For Lab Experiments

Methyl 3-ethylpent-2-enoate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
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Future Directions

As possible:
1. Further studies are needed to elucidate the mechanism of action of methyl 3-ethylpent-2-enoate.
2. More research is needed to explore the potential applications of methyl 3-ethylpent-2-enoate in the pharmaceutical industry.
3. Further studies are needed to investigate the potential of methyl 3-ethylpent-2-enoate as an agricultural pesticide.
4. More research is needed to explore the potential of methyl 3-ethylpent-2-enoate in the field of biotechnology.
5. Further studies are needed to investigate the safety and toxicity of methyl 3-ethylpent-2-enoate.
6. More research is needed to explore the potential of methyl 3-ethylpent-2-enoate as a food preservative.
7. Further studies are needed to investigate the potential of methyl 3-ethylpent-2-enoate in the field of cosmetics and personal care products.
8. More research is needed to explore the potential of methyl 3-ethylpent-2-enoate in the field of materials science.

Synthesis Methods

Methyl 3-ethylpent-2-enoate can be synthesized through the reaction of 3-ethylpent-2-enoic acid and methanol in the presence of a catalyst. This reaction is known as esterification and is widely used in the production of esters.

Scientific Research Applications

Methyl 3-ethylpent-2-enoate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to possess antimicrobial and anti-inflammatory properties. It has also been shown to have potential as an anticancer agent.
In the agricultural sector, methyl 3-ethylpent-2-enoate has been found to be effective in controlling pests and diseases in crops. It has also been shown to enhance the growth and yield of plants.

properties

CAS RN

13979-17-4

Product Name

Methyl 3-ethylpent-2-enoate

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

methyl 3-ethylpent-2-enoate

InChI

InChI=1S/C8H14O2/c1-4-7(5-2)6-8(9)10-3/h6H,4-5H2,1-3H3

InChI Key

KHCHUBDYIXGFBM-UHFFFAOYSA-N

SMILES

CCC(=CC(=O)OC)CC

Canonical SMILES

CCC(=CC(=O)OC)CC

synonyms

3-Ethyl-2-pentenoic acid methyl ester

Origin of Product

United States

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